3-(2,5-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide
Overview
Description
3-(2,5-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the key intermediates, which include the dimethoxyphenyl and thiophen-2-ylmethyl groups. These intermediates are then subjected to cyclization reactions to form the dihydroisoxazole ring. The final step involves the coupling of the carboxamide group to complete the synthesis. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-(2,5-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function .
Comparison with Similar Compounds
When compared to similar compounds, 3-(2,5-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Known for its tyrosinase inhibitory activity.
(2,5-dimethoxyphenyl)-thiophen-2-ylmethanol:
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical and biological properties.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-11-5-6-15(22-2)13(8-11)14-9-16(23-19-14)17(20)18-10-12-4-3-7-24-12/h3-8,16H,9-10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNZFHRDJIRJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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